molecular formula C14H14O2Te B8760505 Benzene, 1,1'-tellurobis[4-methoxy- CAS No. 4456-34-2

Benzene, 1,1'-tellurobis[4-methoxy-

Cat. No. B8760505
CAS RN: 4456-34-2
M. Wt: 341.9 g/mol
InChI Key: RSYFPPISBRXZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04370497

Procedure details

1,4-Dihydroxynaphthalene (80 mg, 0.50 mmol) and bis-(p-methoxyphenyl)-telluroxide (196 mg, 0.55 mmol) were stirred in chloroform (4 ml) at room temperature under argon for 1 h. The reaction mixture was concentrated by evaporation of the solvent under reduced pressure and p.l.c. (benzene-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (96 mg, 56%) and p-naphthoquinone (77 mg, 97%) as an olive green solid m.p. 122°-125° which on recrystallisation from ethanol gave yellow needles (60 mg, 76%) m.p. 125°-126° (lit., 126) δ(CDCl3) 8.27-7.67 (4H, m), and 7.00 (2H, S).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([Te:21]([C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=2)=O)=[CH:17][CH:16]=1>C(Cl)(Cl)Cl>[CH3:30][O:29][C:26]1[CH:25]=[CH:24][C:23]([Te:21][C:18]2[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=2)=[CH:28][CH:27]=1.[CH:8]1[CH:7]=[C:6]2[C:11]([C:2]([CH:3]=[CH:4][C:5]2=[O:12])=[O:1])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
OC1=CC=C(C2=CC=CC=C12)O
Name
Quantity
196 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by evaporation of the solvent under reduced pressure and p.l.c

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 96 mg
YIELD: PERCENTYIELD 56%
Name
Type
product
Smiles
C1=CC=C2C(=O)C=CC(=O)C2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04370497

Procedure details

1,4-Dihydroxynaphthalene (80 mg, 0.50 mmol) and bis-(p-methoxyphenyl)-telluroxide (196 mg, 0.55 mmol) were stirred in chloroform (4 ml) at room temperature under argon for 1 h. The reaction mixture was concentrated by evaporation of the solvent under reduced pressure and p.l.c. (benzene-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (96 mg, 56%) and p-naphthoquinone (77 mg, 97%) as an olive green solid m.p. 122°-125° which on recrystallisation from ethanol gave yellow needles (60 mg, 76%) m.p. 125°-126° (lit., 126) δ(CDCl3) 8.27-7.67 (4H, m), and 7.00 (2H, S).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([Te:21]([C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=2)=O)=[CH:17][CH:16]=1>C(Cl)(Cl)Cl>[CH3:30][O:29][C:26]1[CH:25]=[CH:24][C:23]([Te:21][C:18]2[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=2)=[CH:28][CH:27]=1.[CH:8]1[CH:7]=[C:6]2[C:11]([C:2]([CH:3]=[CH:4][C:5]2=[O:12])=[O:1])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
OC1=CC=C(C2=CC=CC=C12)O
Name
Quantity
196 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by evaporation of the solvent under reduced pressure and p.l.c

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 96 mg
YIELD: PERCENTYIELD 56%
Name
Type
product
Smiles
C1=CC=C2C(=O)C=CC(=O)C2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.